

# What is (Rac)-Ropivacaine-d7 and its chemical properties?

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## Compound of Interest

Compound Name: (Rac)-Ropivacaine-d7

Cat. No.: B3428572

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An In-Depth Technical Guide to **(Rac)-Ropivacaine-d7**

## Introduction

**(Rac)-Ropivacaine-d7** is the deuterium-labeled form of (Rac)-Ropivacaine, a widely used local anesthetic.[1][2][3] The strategic replacement of seven hydrogen atoms with deuterium, a stable heavy isotope, renders it an invaluable tool in analytical and research settings. Its primary application is as an internal standard for the highly accurate quantification of ropivacaine in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4][5] This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental methodologies related to **(Rac)-Ropivacaine-d7** for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The fundamental chemical and physical characteristics of **(Rac)-Ropivacaine-d7** are summarized below. These properties are essential for its use as an analytical standard, ensuring its behavior is predictable and consistent under experimental conditions.

Property	Value	Source(s)
Chemical Name	N-(2,6-Dimethylphenyl)-1-(propyl-d7)-2-piperidinecarboxamide	<a href="#">[6]</a>
Synonyms	(±)-Ropivacaine-d7 (propyl-d7), Rac-Ropivacaine-d7	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>17</sub> H <sub>19</sub> D <sub>7</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	281.44 g/mol	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
CAS Number	1392208-04-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Isotopic Purity	≥98 atom % D	<a href="#">[6]</a>
Chemical Purity	≥98%	<a href="#">[6]</a>
Form	Neat Solid	<a href="#">[6]</a> <a href="#">[9]</a>
Parent Drug	Ropivacaine	<a href="#">[10]</a>

A hydrochloride salt version of the deuterated compound is also available, with the following properties:

Property	Value	Source(s)
Chemical Name	(S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride	<a href="#">[11]</a>
Molecular Formula	C <sub>17</sub> H <sub>19</sub> D <sub>7</sub> N <sub>2</sub> O • HCl	<a href="#">[11]</a>
Molecular Weight	317.9 g/mol	<a href="#">[11]</a> <a href="#">[12]</a>
CAS Number	1217667-10-1	<a href="#">[10]</a> <a href="#">[11]</a>
Solubility	Soluble in Methanol and Water	<a href="#">[11]</a>

## Application in Quantitative Analysis

Stable isotope-labeled compounds like **(Rac)-Ropivacaine-d7** are the gold standard for internal standards in quantitative mass spectrometry.[1][2] This is because their physical and chemical properties are nearly identical to the unlabeled analyte (ropivacaine), meaning they behave similarly during sample preparation, chromatography, and ionization. However, the mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the standard and the analyte. This co-elution and similar ionization efficiency correct for variations in sample extraction and matrix effects, leading to highly precise and accurate quantification.[4][13]

The use of deuterated internal standards like Ropivacaine-d7 is crucial in pharmacokinetic and metabolic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is essential.[1][2]

## Experimental Protocols

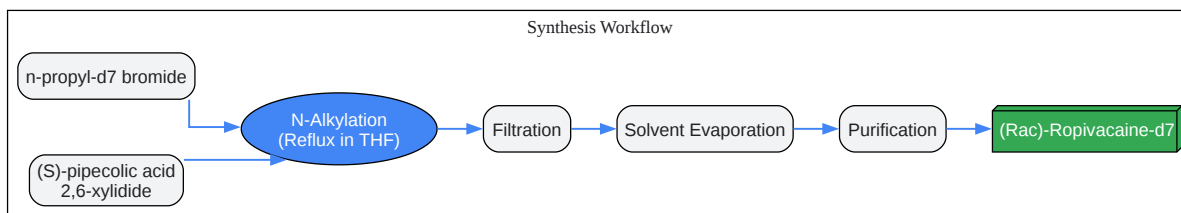
### Synthesis of (Rac)-Ropivacaine-d7

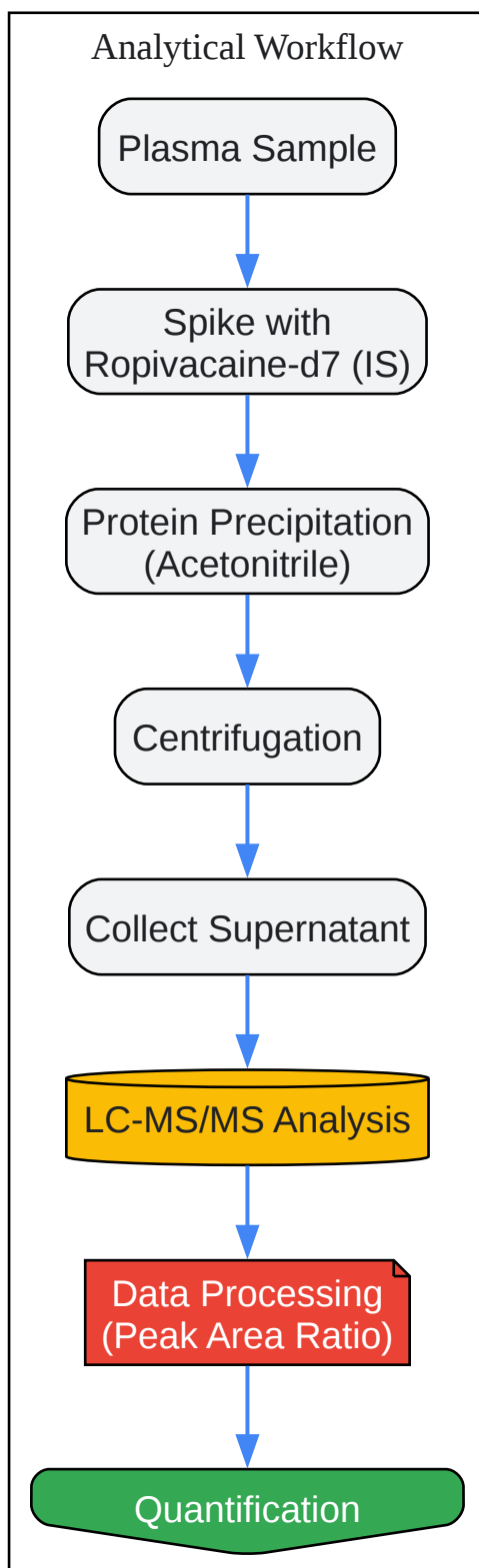
While specific synthesis protocols for the deuterated form are proprietary, a plausible method can be inferred from the general synthesis of ropivacaine. The key step is the N-alkylation of the piperidine ring with a deuterated propyl group.

Representative Synthesis Scheme:

A common route for ropivacaine synthesis involves the reaction of (S)-pipecolic acid 2,6-xylylide with n-propyl bromide.[14] For the deuterated analog, deuterated propyl bromide would be used.

- Starting Materials: (S)-pipecolic acid 2,6-xylylide and n-propyl-d7 bromide.
- Reaction: The starting materials are refluxed in a suitable solvent, such as tetrahydrofuran, for approximately 20-24 hours.[14]
- Workup: Inorganic salts formed during the reaction are removed by filtration.
- Purification: The solvent is evaporated, and the resulting crude product is purified, for instance, by recrystallization from a solvent like diisopropyl ether, to yield the final **(Rac)-Ropivacaine-d7** product.[14]





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